molecular formula C12H15NO2 B12951026 6,7-Dimethoxy-1,2,3,4-tetrahydro-1,4-epiminonaphthalene

6,7-Dimethoxy-1,2,3,4-tetrahydro-1,4-epiminonaphthalene

Cat. No.: B12951026
M. Wt: 205.25 g/mol
InChI Key: RUXUKPCTBHHUSY-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1,2,3,4-tetrahydro-1,4-epiminonaphthalene is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of two methoxy groups attached to a tetrahydroisoquinoline core, which is further modified by the inclusion of an epiminonaphthalene moiety.

Preparation Methods

The synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydro-1,4-epiminonaphthalene typically involves a combination of synthetic methods. One common approach is the Petasis reaction, which is followed by the Pomeranz–Fritsch–Bobbitt cyclization. The Petasis reaction involves the formation of a diastereomeric morpholinone derivative, which is then transformed into the desired compound through the Pomeranz–Fritsch–Bobbitt cyclization

Chemical Reactions Analysis

6,7-Dimethoxy-1,2,3,4-tetrahydro-1,4-epiminonaphthalene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the methoxy groups or the tetrahydroisoquinoline core .

Scientific Research Applications

This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used to study the interactions of tetrahydroisoquinoline derivatives with various biological targets. Additionally, it is being explored for its potential use in treating Parkinson’s disease due to its structural similarity to other known therapeutic agents .

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-1,2,3,4-tetrahydro-1,4-epiminonaphthalene involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways or interact with receptors that play a role in cell proliferation . The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests potential interactions with a variety of biological molecules.

Comparison with Similar Compounds

6,7-Dimethoxy-1,2,3,4-tetrahydro-1,4-epiminonaphthalene can be compared to other similar compounds, such as 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline. These compounds share a similar tetrahydroisoquinoline core but differ in the functional groups attached to the core. The presence of the epiminonaphthalene moiety in this compound makes it unique and may contribute to its distinct biological activities .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

4,5-dimethoxy-11-azatricyclo[6.2.1.02,7]undeca-2,4,6-triene

InChI

InChI=1S/C12H15NO2/c1-14-11-5-7-8(6-12(11)15-2)10-4-3-9(7)13-10/h5-6,9-10,13H,3-4H2,1-2H3

InChI Key

RUXUKPCTBHHUSY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C3CCC(C2=C1)N3)OC

Origin of Product

United States

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